Dodecane-d26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

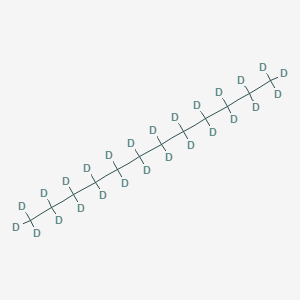

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-DWXHPOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583947 | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-30-1 | |

| Record name | Dodecane-d26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Dodecane-d26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane-d26 (Perdeuterododecane) is the fully deuterated isotopologue of n-dodecane. In this heavy version of the C12 alkane, all 26 hydrogen atoms have been substituted with deuterium (B1214612) atoms. This isotopic substitution makes this compound an invaluable tool in various scientific and research applications, particularly in analytical chemistry, where it serves as a highly effective internal standard for mass spectrometry-based quantification. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet its increased mass allows for clear differentiation in mass-sensitive analytical techniques. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and highlights its application in quantitative analysis workflows.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in research and industry. Below is a summary of its key characteristics.

| Property | Value |

| Chemical Formula | C₁₂D₂₆ |

| Molecular Weight | 196.50 g/mol |

| CAS Number | 16416-30-1 |

| Appearance | Colorless liquid |

| Boiling Point | 215-217 °C |

| Melting Point | -9.6 °C |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.422 |

| Flash Point | 160 °F |

| Vapor Pressure | 0.209 mmHg at 25 °C |

| Solubility | Slightly soluble in chloroform (B151607) and hexanes |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its effective use. Standardized methods, such as those developed by ASTM International, are often employed.

Boiling Point Determination (ASTM D2887)

The boiling range distribution of hydrocarbon products like this compound can be determined by gas chromatography, as an alternative to traditional distillation methods.[1]

-

Principle: This method simulates distillation by separating the components of a sample in a gas chromatograph based on their boiling points.[2]

-

Apparatus: A gas chromatograph equipped with a nonpolar open tubular or packed column and a flame ionization detector (FID).

-

Procedure:

-

A small amount of the this compound sample is injected into the gas chromatograph.

-

The components are separated as they pass through the column, with lower boiling point components eluting first.

-

The column temperature is increased at a reproducible linear rate.[2]

-

A chromatogram is generated, showing the distribution of components over time.

-

The boiling points are assigned to the time axis based on a calibration curve generated by running a known mixture of hydrocarbons with a known boiling range under the same conditions.[2]

-

Melting Point Determination (ASTM D87)

This method covers the determination of the melting point of petroleum waxes, which can be adapted for alkanes like this compound, by analyzing the cooling curve.[3]

-

Principle: A sample is melted and then allowed to cool at a specified rate. The temperature is recorded at regular intervals. The melting point is determined from the plateau in the cooling curve, which occurs as the substance solidifies and releases its heat of fusion.

-

Apparatus: A test tube for the sample, a thermometer, a cooling bath, and a stirring device.

-

Procedure:

-

A sample of this compound is melted and placed in the test tube.

-

The test tube is placed in a cooling bath, and the sample is stirred continuously.

-

The temperature is recorded at regular intervals as the sample cools.

-

A cooling curve is plotted (temperature vs. time), and the melting point is identified as the temperature at which the curve plateaus.

-

Density Determination (ASTM D4052)

This test method covers the determination of the density and relative density of liquids like this compound using a digital density meter.

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the mass of the sample is used to determine its density.

-

Apparatus: A digital density meter with an oscillating U-tube, a temperature-controlled housing, and a means of introducing the sample.

-

Procedure:

-

The digital density meter is calibrated using two reference liquids of known density, typically dry air and freshly distilled water.

-

The this compound sample is introduced into the U-tube.

-

The instrument measures the oscillation period and calculates the density of the sample based on the calibration.

-

The measurement is typically performed at a controlled temperature, such as 25 °C.

-

Applications in Research and Drug Development

This compound is primarily used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Its application is particularly prevalent in environmental analysis, metabolomics, and pharmacokinetic studies in drug development.

Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard like this compound is a cornerstone of isotope dilution mass spectrometry, a highly accurate method for quantification.

Caption: Isotope Dilution Mass Spectrometry Workflow.

In this workflow, a known amount of this compound is added to a sample containing the analyte of interest (e.g., non-deuterated dodecane (B42187) or other hydrocarbons). Since this compound is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, regardless of the efficiency of the extraction or potential matrix effects.

Experimental Workflow: Quantification of Hydrocarbons in Environmental Samples

This compound is frequently used as an internal standard for the quantification of hydrocarbons in environmental matrices such as soil and water. The following workflow outlines the key steps in this process.

Caption: Workflow for Hydrocarbon Analysis using this compound.

Methodology:

-

Sample Collection: Environmental samples (e.g., soil, water) are collected using appropriate protocols to ensure representativeness.

-

Internal Standard Spiking: A known amount of this compound solution is added to each sample at the beginning of the sample preparation process.

-

Extraction: The target hydrocarbons, along with the this compound internal standard, are extracted from the sample matrix using a suitable organic solvent. Common techniques include sonication, Soxhlet extraction, or pressurized fluid extraction.

-

Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix.

-

GC-MS Analysis: The cleaned extract is injected into a GC-MS system. The gas chromatograph separates the different hydrocarbons based on their boiling points and retention times. The mass spectrometer detects and quantifies the target analytes and this compound by monitoring their specific molecular ions.

-

Data Analysis and Quantification: The peak areas of the target analytes and this compound are integrated. A calibration curve is generated using standards containing known concentrations of the analytes and a constant concentration of this compound. The concentration of the analytes in the samples is then calculated based on the ratio of their peak areas to the peak area of this compound and the calibration curve.

Conclusion

This compound is a critical tool for researchers and scientists in various fields, particularly those involved in analytical chemistry and drug development. Its well-defined chemical and physical properties, coupled with its utility as an internal standard in isotope dilution mass spectrometry, enable highly accurate and precise quantification of hydrocarbons and other analytes in complex matrices. The detailed experimental protocols and workflows presented in this guide provide a foundation for the effective application of this compound in demanding research and analytical settings.

References

- 1. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Dodecane-d26: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical characteristics, specifications, and applications of Dodecane-d26, a deuterated hydrocarbon essential for advanced analytical methodologies.

This compound, the fully deuterated isotopologue of n-dodecane, serves as a critical tool in a variety of scientific disciplines, particularly in analytical chemistry and drug development. Its unique physical and chemical properties, stemming from the substitution of hydrogen with deuterium, make it an invaluable internal standard for quantitative analysis and a useful tracer in metabolic studies. This technical guide provides a comprehensive overview of this compound, including its physical specifications, safety protocols, and detailed experimental applications.

Core Physical and Chemical Specifications

The physical and chemical properties of this compound are fundamental to its application in scientific research. The following table summarizes its key quantitative data, providing a clear reference for experimental design and execution.

| Property | Value |

| Chemical Formula | C₁₂D₂₆[1] |

| Molecular Weight | 196.49 g/mol [2] |

| CAS Number | 16416-30-1[1][2][3] |

| Appearance | Colorless oil/liquid |

| Density | 0.864 g/mL at 25 °C |

| Boiling Point | 215-217 °C |

| Melting Point | -9.6 °C |

| Flash Point | 71 °C (160 °F) - closed cup |

| Refractive Index | n20/D 1.422 |

| Isotopic Purity | ≥98 atom % D |

| Solubility | Slightly soluble in chloroform (B151607) and hexanes |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical inertness and the significant mass difference from its non-deuterated counterpart allow for precise quantification of analytes in complex matrices.

In the realm of drug development, deuterated compounds like this compound are instrumental. The "kinetic isotope effect" is a key principle, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes. This allows researchers to study drug metabolism pathways and can even be leveraged to improve the pharmacokinetic profiles of new drug candidates by reducing metabolic breakdown.

Experimental Protocol: Quantification of Hydrocarbons in Environmental Samples using GC-MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantification of n-alkanes in a sample matrix, employing this compound as an internal standard. This method is adapted from established procedures for environmental analysis.

Objective: To accurately quantify the concentration of C10-C35 n-alkanes in a given sample (e.g., fish tissue) using GC-MS.

Materials:

-

Sample (e.g., homogenized fish tissue)

-

This compound internal standard solution of known concentration

-

Hexane (B92381) (analytical grade)

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Methodology:

-

Sample Preparation and Spiking:

-

Accurately weigh a known amount of the homogenized sample into a round-bottom flask.

-

Spike the sample with a precise volume of the this compound internal standard solution.

-

-

Saponification and Extraction:

-

Add a methanolic KOH solution to the sample.

-

Reflux the mixture for a set period (e.g., 2 hours) to digest lipids and other interfering substances.

-

After cooling, perform a liquid-liquid extraction using hexane to isolate the non-saponifiable fraction containing the hydrocarbons.

-

-

Cleanup and Fractionation:

-

Wash the hexane extract with deionized water to remove residual methanol and KOH.

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a smaller, known volume using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume of the final extract into the GC-MS system.

-

The gas chromatograph separates the different n-alkanes based on their boiling points.

-

The mass spectrometer detects and quantifies the separated compounds. This compound will have a distinct mass spectrum from the non-deuterated alkanes, allowing for its specific detection.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of the target n-alkanes and a constant concentration of the this compound internal standard.

-

The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the analyte concentration.

-

The concentration of the n-alkanes in the sample is then determined from this calibration curve.

-

Below is a diagram illustrating the workflow for this experimental protocol.

Caption: Experimental workflow for n-alkane quantification.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is a combustible liquid, so it should be kept away from heat, sparks, and open flames. Recommended storage temperatures are typically room temperature or 4°C for short-term storage, and -20°C for long-term storage to ensure stability.

-

Disposal: Dispose of as an unused product in accordance with local regulations for chemical waste.

Conclusion

This compound is a highly valuable compound for researchers, scientists, and drug development professionals. Its well-defined physical characteristics and isotopic purity make it an excellent internal standard for achieving accurate and reproducible quantitative results in analytical chemistry. Furthermore, the principles of isotopic labeling embodied by this compound are fundamental to modern drug metabolism and pharmacokinetic studies, contributing to the development of safer and more effective pharmaceuticals. This guide provides the essential technical information to effectively and safely incorporate this compound into experimental workflows.

References

A Technical Guide to the Synthesis and Isotopic Purity of Dodecane-d26

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Dodecane-d26 (perdeuterated dodecane). This isotopically labeled alkane is a valuable tool in various scientific fields, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a tracer in metabolic studies. This document outlines detailed experimental protocols for its synthesis and the analytical methods for verifying its isotopic enrichment.

Synthesis of this compound

The preparation of this compound with high isotopic purity is primarily achieved through catalytic hydrogen-deuterium (H/D) exchange reactions. Below are two effective methods.

Synergistic Platinum and Rhodium-Catalyzed H/D Exchange

An efficient method for the multiple deuteration of alkanes involves the synergistic use of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts.[1] This approach utilizes a mixture of deuterated solvents to facilitate the exchange of hydrogen for deuterium (B1214612) atoms.

Materials:

-

n-Dodecane

-

10% Platinum on carbon (10% Pt/C)

-

5% Rhodium on carbon (5% Rh/C)

-

Deuterium oxide (D₂O, >99.9 atom % D)

-

Isopropanol-d8 (i-PrOD-d8, >99.5 atom % D)

-

Diethyl ether (Et₂O) or Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

6 mL stainless-steel sealed tube

-

Membrane filter (0.2 µm)

Procedure:

-

In a 6 mL stainless-steel sealed tube, create a suspension of n-dodecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a solvent mixture of i-PrOD-d8 (0.5 mL) and D₂O (2 mL).

-

Seal the tube and stir the suspension at 120°C under atmospheric pressure for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a 0.2 µm membrane filter to remove the catalysts.

-

Extract the filtrate with Et₂O (20 mL) and H₂O (20 mL).

-

Separate the aqueous layer and perform three additional extractions with Et₂O (10 mL each).

-

Combine all the organic layers and dry them over anhydrous MgSO₄.

-

Filter the dried organic solution and concentrate it in vacuo to obtain the deuterated dodecane (B42187) product.

Liquid-Phase Catalytic Exchange with Deuterium Gas

Another established method for producing perdeuterated hydrocarbons is the liquid-phase exchange between the alkane and deuterium gas (D₂) over a heterogeneous catalyst.[2] This method is particularly suitable for higher molecular weight hydrocarbons.

Materials:

-

n-Dodecane

-

Supported metal catalyst (e.g., Rh/C, Pt/C, or Pd/C)

-

Deuterium gas (D₂)

-

High-pressure exchange cell equipped with a stirrer and heating system

Procedure:

-

Introduce the n-dodecane and the chosen catalyst (e.g., 2% Pd/C) into the exchange cell.

-

Heat the n-dodecane until it is in a liquid state.

-

Introduce deuterium gas into the cell.

-

Heat the cell to a temperature of 190-200°C and maintain it for an extended period (e.g., up to 316 hours for n-hexadecane to achieve >99% deuteration).

-

Continuously stir the mixture to ensure efficient contact between the liquid alkane, the catalyst, and the deuterium gas.

-

After the reaction, cool the cell and remove the product.

-

Purify the this compound by vacuum distillation to separate it from the catalyst and any potential byproducts.

Isotopic Purity Analysis

To ensure the successful synthesis of this compound, it is crucial to determine its isotopic purity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful tools for assessing the level of deuteration.

Principle: In ¹H NMR, the degree of deuteration is determined indirectly by observing the reduction or disappearance of proton signals at specific chemical shifts. The percentage of deuterium incorporation is calculated by comparing the integral of the residual proton signal to that of a non-deuterated internal standard.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of a non-deuterated internal standard, such as 1,4-dioxane.

-

Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration and Calculation: Integrate the residual proton signals of the dodecane (typically around 0.8-1.3 ppm) and the signal of the internal standard. Calculate the percentage of deuteration using the following equation:

% Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100

Principle: ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. The chemical shift range is similar to ¹H NMR, but the resolution is generally lower.[3]

Experimental Protocol:

-

Sample Preparation: Prepare a concentrated solution of the this compound in a non-deuterated solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum. Due to the low natural abundance of deuterium, enriched samples are necessary for a strong signal.[3]

-

Data Analysis: The presence of a strong peak in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts will correspond to the positions of deuteration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic distribution of deuterated compounds.

Principle: The sample is separated by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum will show the molecular ion peak and fragmentation patterns. For this compound, the molecular ion peak will be shifted by +26 mass units compared to unlabeled dodecane (C₁₂H₂₆, MW ≈ 170.33 g/mol ; C₁₂D₂₆, MW ≈ 196.50 g/mol ). The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) can be used to calculate the isotopic purity. A phenomenon known as the "inverse isotope effect" may be observed, where the more heavily deuterated compounds elute earlier from the GC column.

Experimental Protocol:

-

Sample Preparation: Dilute the synthesized this compound in a suitable volatile solvent (e.g., hexane).

-

GC Separation:

-

Column: Use a nonpolar or medium-polarity capillary column suitable for hydrocarbon analysis (e.g., SPB-5, SPB-35, or SPB-50).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Oven Program: Use a temperature program that allows for the separation of dodecane from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

MS Analysis:

-

Ionization: Use Electron Impact (EI) ionization.

-

Mass Range: Scan a mass range that includes the molecular ions of both unlabeled and fully deuterated dodecane (e.g., m/z 50-250).

-

Data Acquisition: Acquire the mass spectra for the eluting peaks.

-

-

Data Analysis:

-

Identify the peak corresponding to dodecane.

-

Examine the mass spectrum of this peak to determine the distribution of isotopologues.

-

Calculate the isotopic purity by determining the relative abundance of the ion corresponding to this compound (m/z 196) compared to the sum of all dodecane isotopologues.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and analysis of this compound.

| Parameter | Method | Typical Value | Reference |

| Synthesis | |||

| Yield | Synergistic Pt/C and Rh/C Catalysis | High (specific yield not reported for dodecane) | |

| Isotopic Purity | Synergistic Pt/C and Rh/C Catalysis | >95% D incorporation for some alkanes | |

| Isotopic Purity | Liquid-Phase Catalytic Exchange | >99% D incorporation for some alkanes | |

| Analysis | |||

| Isotopic Purity (Commercial) | Not specified | 98 atom % D | |

| Molecular Weight | Mass Spectrometry | 196.50 g/mol | |

| Boiling Point | - | 215-217 °C | |

| Melting Point | - | -9.6 °C | |

| Density | - | 0.864 g/mL at 25 °C |

Visualizations

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound via synergistic Pt/C and Rh/C catalysis.

Caption: Workflow for the isotopic purity analysis of this compound using NMR and GC-MS.

References

- 1. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. | Semantic Scholar [semanticscholar.org]

Dodecane-d26 CAS number and molecular weight

An In-Depth Technical Guide on Dodecane-d26

This guide provides core technical specifications for this compound, a deuterated analog of n-dodecane. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This compound is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various scientific studies.[1]

Data Presentation: Physicochemical Properties

The fundamental quantitative data for this compound are summarized in the table below. These identifiers are crucial for material identification, procurement, and regulatory compliance.

| Property | Value |

| CAS Number | 16416-30-1[2] |

| Molecular Formula | C₁₂D₂₆[1][2][3] |

| Molecular Weight | 196.50 g/mol |

| Monoisotopic Mass | 196.366646224 Da |

Experimental Protocols

Detailed methodologies for key experiments would be provided in this section. As this document serves as a summary of core data, specific experimental protocols are not included. Methodologies for applications such as quantitative NMR (qNMR) or as a tracer in metabolic studies would typically be detailed here.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

An In-Depth Technical Guide to the Mass Spectrum of Dodecane-d26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Dodecane-d26 (perdeuterated dodecane). It includes detailed information on its fragmentation patterns under electron ionization (EI), quantitative data on its mass spectrum, a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound as an internal standard or in other mass spectrometry-based applications.

Core Principles of Alkane Fragmentation in Mass Spectrometry

Under electron ionization, long-chain alkanes like dodecane (B42187) undergo characteristic fragmentation. The initial ionization event results in the formation of a molecular ion (M+•). Due to the high energy of electron ionization (typically 70 eV), the molecular ion is often unstable and undergoes fragmentation. The primary fragmentation mechanism for n-alkanes is the cleavage of carbon-carbon (C-C) bonds. This results in the formation of a series of alkyl carbocations ([CnH2n+1]+) and alkyl radicals. The resulting mass spectrum is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH2-) groups.[1] For this compound, this separation is observed as 16 mass units due to the presence of deuterated methylene (-CD2-) groups.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions. The molecular ion (M+•) for this compound is observed at a mass-to-charge ratio (m/z) of 196.3.[2] Key fragment ions, often used for quantification and qualification in analytical methods, have been identified at m/z 82.1, 66.1, and 50.1.[2]

Quantitative Data

| m/z (Predicted) | Proposed Fragment Ion | Estimated Relative Intensity |

| 196.3 | [C12D26]+• (Molecular Ion) | Low |

| 167 | [C10D21]+ | Moderate |

| 139 | [C8D17]+ | Moderate |

| 111 | [C6D13]+ | High |

| 97 | [C5D11]+ | High |

| 82.1 | [C4D9]+ | Very High (Qualifier Ion)[2] |

| 66.1 | [C3D7]+ | High (Quantifier Ion)[2] |

| 50.1 | [C2D5]+ | Moderate (Qualifier Ion) |

Note: The relative intensities are estimations based on the fragmentation patterns of non-deuterated alkanes and may vary depending on the specific instrumental conditions.

Experimental Protocol for GC-MS Analysis

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to provide a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane. The concentration will depend on the sensitivity of the instrument and the specific application. For use as an internal standard, a typical concentration might be in the range of 1-10 µg/mL.

-

Sample Spiking (if used as an internal standard): Add a known volume of the this compound stock solution to the samples, calibration standards, and quality control samples prior to any extraction or cleanup steps.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum cap.

3.2. Gas Chromatography (GC) Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of alkanes.

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (or split, depending on the concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 250.

-

Acquisition Mode: Full Scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the ions at m/z 196.3, 82.1, 66.1, and 50.1.

3.4. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern to confirm the identity of the compound. The presence of the molecular ion at m/z 196.3 and the characteristic fragment ions will confirm the presence of this compound.

-

Quantification (if applicable): If used as an internal standard, calculate the peak area ratio of the target analyte to this compound and use this ratio for quantification against a calibration curve.

Visualization of Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathway of this compound under electron ionization.

References

A Technical Guide to High-Purity Dodecane-d26 for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and applications of deuterated dodecane (B42187), a critical component in advanced analytical and research methodologies.

High-purity Dodecane-d26 (C₁₂D₂₆), the perdeuterated isotopologue of n-dodecane, serves as an indispensable tool across a spectrum of scientific disciplines, including pharmaceutical development, environmental analysis, and materials science. Its unique isotopic composition, where hydrogen atoms are replaced by deuterium (B1214612), renders it invaluable for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and neutron scattering. This technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and a detailed experimental protocol for a key application.

Commercial Suppliers and Purity Specifications

The selection of a suitable this compound supplier is contingent upon the specific requirements of the intended application, with isotopic enrichment and chemical purity being the primary determinants of quality. Isotopic enrichment refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes, while chemical purity indicates the percentage of this compound relative to other chemical entities.

For applications demanding the highest analytical sensitivity, such as in quantitative NMR or as an internal standard in trace analysis, both high isotopic enrichment and chemical purity are paramount. The following table summarizes the specifications of this compound offered by prominent commercial suppliers.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 489131 | ≥ 98 | ≥ 99% (CP)[1][2] |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-338 | ≥ 98 | ≥ 97%[3] |

| Santa Cruz Biotechnology, Inc. | sc-224443 | Not specified | Not specified |

| MedChemExpress | HY-W018386S | Not specified | Not specified |

| ChemicalBook | CB8379683 | Not specified | Not specified |

Key Quality Metrics: Isotopic Enrichment vs. Chemical Purity

Understanding the distinction between isotopic enrichment and chemical purity is crucial for selecting the appropriate grade of this compound.

-

Isotopic Purity (Isotopic Enrichment): This value, typically expressed as "atom % D," quantifies the extent to which hydrogen atoms have been replaced by deuterium atoms within the dodecane molecule. A higher atom % D indicates a more completely deuterated product, which is critical for minimizing residual proton signals in ¹H NMR spectroscopy and for providing a distinct mass-to-charge ratio in mass spectrometry.

-

Chemical Purity: This metric, often reported as a percentage, reflects the proportion of the product that is chemically this compound, as opposed to other chemical compounds. Impurities could include other alkanes, isomers of dodecane, or residual solvents from the synthesis process. High chemical purity is essential to avoid interference from extraneous compounds in analytical experiments.

Application Spotlight: this compound as an Internal Standard in GC-MS Analysis

One of the primary applications of high-purity this compound is as an internal standard in quantitative GC-MS analysis. Its chemical similarity to non-deuterated analytes ensures comparable behavior during extraction and chromatographic separation, while its distinct mass allows for accurate quantification without interference from the target analytes.

Experimental Protocol: Quantification of Hydrocarbons in Biological Matrices

The following is a detailed methodology for the use of this compound as an internal standard for the quantification of n-alkanes in fish muscle tissue.

1. Sample Preparation and Spiking:

- Accurately weigh approximately 7 grams of fish muscle tissue into a round bottom flask.

- Spike the tissue with a known amount of a deuterated internal standard mix containing this compound and other deuterated alkanes (e.g., n-tetradecane-d30, n-hexadecane-d34).

2. Saponification and Extraction:

- Add 40 mL of 10% methanolic sodium hydroxide (B78521) in a 90:10 v/v methanol/water solution and anti-bumping granules to the flask.

- Reflux the mixture for 3 hours and 45 minutes.

- Add 10 mL of water and continue to reflux for an additional 15 minutes.

- After cooling, extract the non-saponifiable lipids (containing the hydrocarbons) with a suitable organic solvent such as hexane.

3. Extract Concentration and Cleanup:

- Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

- Further concentrate the extract to approximately 500 µL using a gentle stream of nitrogen.

- Perform cleanup and fractionation using normal phase high-performance liquid chromatography (HPLC) to isolate the aliphatic fraction.

4. GC-MS Analysis:

- Concentrate the collected aliphatic fraction to approximately 50 µL.

- Analyze the sample using a gas chromatograph interfaced with a mass spectrometer (GC-MS).

- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the target n-alkanes and the deuterated internal standards. For this compound, the quantifier ion is typically m/z 66.1, with qualifier ions at m/z 50.1 and 82.1.

5. Quantification:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of the target n-alkanes and a fixed concentration of the this compound internal standard.

- Calculate the concentration of each n-alkane in the fish tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagrams

To visually represent the logical flow of processes, the following diagrams have been generated using the DOT language.

Caption: Procurement and Quality Control Workflow.

Caption: GC-MS Internal Standard Workflow.

References

Technical Guide to Dodecane-d26: Safety, Handling, and Application

This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of Dodecane-d26 for researchers, scientists, and professionals in drug development. This compound is the deuterated form of dodecane, a straight-chain alkane. It is commonly utilized in analytical chemistry as an internal standard or tracer.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from various safety data sheets.

| Property | Value |

| Chemical Formula | C₁₂D₂₆ |

| Molecular Weight | 196.50 g/mol [1][2][3][4] |

| CAS Number | 16416-30-1[5] |

| Appearance | Colorless liquid |

| Odor | Petroleum-like |

| Melting Point | -9.6 °C to -10 °C |

| Boiling Point | 215 - 217 °C |

| Density | 0.864 g/mL at 25 °C |

| Flash Point | 71 °C (160 °F) - closed cup |

| Water Solubility | Insoluble |

| Partition Coefficient | log Pow: 6.1 |

| Vapor Pressure | 0.19 hPa at 25 °C |

| Auto-ignition Temp. | 210 °C (410 °F) |

Safety and Hazard Information

This compound is classified as a combustible liquid and an aspiration hazard.

GHS Classification

| Classification | Category | Hazard Statement |

| Flammable Liquid | 4 | H227: Combustible liquid |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

Potential Health Effects

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. Repeated exposure may lead to skin dryness or cracking.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if the risk assessment shows it is necessary.

Safe Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Use in a well-ventilated area, preferably in a laboratory fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Take precautionary measures against static discharge.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store at room temperature.

-

Keep away from sources of ignition.

-

Incompatible with strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water.

Application in Experimental Protocols

This compound is not a biologically active molecule and is not involved in signaling pathways. Its primary application in research is as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry. Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their higher mass.

Detailed Methodology: Quantification of Hydrocarbons by GC-MS

The following protocol outlines the use of this compound as an internal standard for the quantification of n-alkanes in a biological matrix (e.g., fish tissue) using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of various n-alkanes in a sample by correcting for sample loss during preparation and for variations in instrument response.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the biological tissue.

-

Spike the homogenate with a precise, known amount of this compound solution (the internal standard). This is a critical step; the standard must be added at the beginning of the sample preparation process.

-

Perform lipid extraction using an appropriate solvent mixture (e.g., hexane (B92381) and dichloromethane).

-

Conduct sample cleanup and fractionation to isolate the alkane fraction from other lipids and contaminants. This may involve techniques like solid-phase extraction (SPE).

-

-

Instrumental Analysis (GC-MS):

-

Concentrate the final extract to a small volume and inject it into the GC-MS system.

-

The gas chromatograph separates the different alkanes based on their boiling points.

-

The mass spectrometer detects the separated compounds. It is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor specific ions for the target alkanes and for this compound. For this compound, characteristic ions such as m/z 66.1 (quantifier) and 50.1, 82.1, and 196.3 (qualifiers) can be used.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for each target alkane and for the this compound internal standard.

-

Create a calibration curve using a series of standard solutions containing known concentrations of the target alkanes and a constant concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of each alkane in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.

-

Visualizations

Logical Relationship: Role of an Internal Standard

The following diagram illustrates the logical principle of using an internal standard like this compound in quantitative analysis.

References

- 1. Exploring The Versatile Applications of Dodecane: A Hydrocarbon with Diverse Uses - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. ð-Dodecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-338-5 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of Dodecane-d26 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dodecane-d26, a deuterated form of the n-alkane dodecane (B42187). Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data for its non-deuterated counterpart, dodecane, as a close proxy, particularly in non-polar organic solvents. The difference in solubility between a deuterated and non-deuterated compound is generally considered to be minimal, especially in non-polar environments. This assumption will be clearly noted where data for dodecane is presented.

Core Concepts: Understanding the Solubility of Alkanes

This compound, with the chemical formula CD₃(CD₂)₁₀CD₃, is a non-polar molecule.[1] The principle of "like dissolves like" is the primary determinant of its solubility.[1] This means it will readily dissolve in non-polar organic solvents, where the intermolecular forces are of a similar nature (van der Waals forces), allowing for favorable interactions between the solute and the solvent.[1] Conversely, it is practically insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules prevents the non-polar dodecane molecules from dispersing.[1][2]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature, some data points and qualitative descriptions have been compiled.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solvent Type | Solubility (at 25 °C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL |

Note: This data is from a single source and should be used as a reference point. Further experimental verification is recommended.

Due to the principle of isotopic similarity, the solubility of dodecane in various organic solvents provides a strong indication of the expected solubility of this compound.

Table 2: Qualitative and Estimated Quantitative Solubility of Dodecane (as a proxy for this compound)

| Solvent | Chemical Formula | Solvent Type | Solubility |

| Hexane | C₆H₁₄ | Non-Polar | Highly Soluble |

| Toluene | C₇H₈ | Non-Polar | Highly Soluble |

| Benzene | C₆H₆ | Non-Polar | Highly Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble |

| Water | H₂O | Polar Protic | Insoluble (0.005 mg/L at 25 °C) |

Disclaimer: The data in Table 2 for organic solvents is for non-deuterated dodecane and should be considered an approximation for this compound. The solubility of this compound is expected to be very similar in these solvents.

Experimental Protocols for Determining Solubility

Several methods can be employed to experimentally determine the solubility of this compound in organic solvents. The following is a generalized protocol that can be adapted based on the specific solvent and available analytical instrumentation.

Gravimetric Method

This is a straightforward method for determining solubility.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved this compound to settle. Carefully decant or filter a known volume of the saturated supernatant, ensuring no undissolved solute is transferred.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).

-

Mass Determination: Weigh the remaining this compound.

-

Calculation: Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

Gas Chromatography (GC) Method

Gas chromatography is a sensitive method for determining the concentration of a solute in a solvent.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

GC Analysis of Standards: Inject a fixed volume of each standard solution into a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

-

Peak Area Measurement: Record the peak area corresponding to this compound for each standard.

-

Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method.

-

GC Analysis of Sample: After filtration or centrifugation to remove undissolved solute, inject a known volume of the saturated solution into the GC under the same conditions as the standards.

-

Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.

Spectroscopic Methods (e.g., UV-Vis)

While alkanes like this compound do not have strong chromophores for UV-Vis spectroscopy in the typical range, this method can be used indirectly or with derivatization. A more direct spectroscopic method for alkanes might involve Near-Infrared (NIR) spectroscopy.

Generalized Spectroscopic Approach:

-

Calibration: Prepare standard solutions of this compound in the solvent and measure their absorbance at a specific wavelength where this compound shows some absorbance, or after a derivatization reaction that produces a chromophore.

-

Beer-Lambert Plot: Create a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Prepare a saturated solution, clarify it, and measure its absorbance.

-

Solubility Calculation: Determine the concentration from the calibration curve.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the fundamental principle governing the solubility of a non-polar compound like this compound.

Caption: Logical flow of this compound solubility based on solvent polarity.

Generalized Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for experimentally determining the solubility of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

References

Navigating High-Temperature Frontiers: A Technical Guide to the Thermal Stability of Dodecane-d26

For researchers, scientists, and drug development professionals, understanding the thermal stability of deuterated compounds is paramount for applications in high-temperature environments, such as in synthetic chemistry, as tracer molecules in geological and combustion studies, and in the development of robust formulations. This technical guide provides a comprehensive overview of the thermal stability of Dodecane-d26, drawing upon available data for its non-deuterated counterpart, n-dodecane, and the well-established principles of the kinetic isotope effect.

Thermal Stability of n-Dodecane: A Baseline for Understanding this compound

N-dodecane, a significant component of jet fuels, has been the subject of numerous thermal decomposition studies due to its relevance in high-temperature applications like hypersonic vehicle cooling systems.[1][2] These studies provide a solid foundation for predicting the behavior of its deuterated analog.

The thermal decomposition of n-dodecane, also known as pyrolysis or thermal cracking, is a process that involves the breaking of C-C and C-H bonds at elevated temperatures in the absence of oxygen. This endothermic process leads to the formation of a complex mixture of smaller hydrocarbons.

Quantitative Data on n-Dodecane Thermal Decomposition

The thermal decomposition of n-dodecane has been investigated under various conditions. The onset of decomposition and the distribution of products are highly dependent on temperature, pressure, and residence time.

| Parameter | Value | Experimental Conditions | Reference |

| Onset of Decomposition | ~773 K (500 °C) | Jet-stirred reactor, atmospheric pressure | [3] |

| Decomposition Temperature Range | 773 K - 1073 K (500 °C - 800 °C) | Jet-stirred reactor, 1-5 s residence time, atmospheric pressure | [3] |

| Decomposition Temperature Range | 950 K - 1050 K (677 °C - 777 °C) | Stainless steel isothermal plug flow reactor, atmospheric pressure | [4] |

| Primary Decomposition Products | Hydrogen, methane, ethane, ethene, propene, 1-alkenes (up to 1-undecene) | 793 K - 1093 K (520 °C - 820 °C), jet-stirred reactor | |

| Secondary Decomposition Products | Acetylene, allene, propyne, cyclopentene, 1,3-cyclopentadiene, aromatic compounds (benzene to pyrene) | Higher temperatures and residence times within the 793 K - 1093 K range |

The Kinetic Isotope Effect: Projecting the Stability of this compound

The primary difference in the thermal stability between n-dodecane and this compound arises from the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, all 26 hydrogen atoms are replaced by deuterium (B1214612).

The C-D bond has a lower zero-point vibrational energy than the C-H bond, which means more energy is required to cleave the C-D bond. Consequently, reactions where C-H bond cleavage is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. In the context of thermal decomposition, this translates to a higher temperature requirement to initiate and sustain the pyrolysis of this compound. The rate of a reaction involving a C-H bond is typically 6–10 times faster than that of a corresponding C-D bond.

While direct experimental evidence for the enhanced thermal stability of this compound through pyrolysis is lacking, studies on the oxidative stability of other deuterated hydrocarbons have shown a significant increase in stability. For instance, deuterated synthetic hydrocarbon lubricants have demonstrated a notable enhancement in performance life, attributed to their increased oxidative stability. Although the degradation mechanism is different (oxidation vs. pyrolysis), this provides strong supporting evidence for the general principle of increased stability upon deuteration.

Kinetic Isotope Effect on Activation Energy.

Experimental Protocols for Assessing Thermal Stability

The following are detailed methodologies for key experiments that would be employed to determine the thermal stability of this compound, based on established protocols for n-dodecane.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).

-

The mass of the sample is continuously monitored by a microbalance as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Pyrolysis in a Jet-Stirred Reactor (JSR)

Objective: To study the decomposition kinetics and identify the primary and secondary decomposition products under controlled temperature and residence time.

Methodology:

-

Liquid this compound is vaporized and mixed with a diluent inert gas (e.g., helium or nitrogen).

-

The gas mixture is introduced into a heated quartz jet-stirred reactor, which is designed to ensure uniform temperature and composition.

-

The reactor is maintained at a constant temperature (e.g., in the range of 773 K to 1073 K) and pressure (e.g., atmospheric).

-

The residence time of the reactants in the reactor is controlled by adjusting the flow rates (e.g., 1-5 seconds).

-

The effluent gas from the reactor is rapidly cooled to quench the reactions.

-

The product mixture is analyzed using gas chromatography (GC) to separate the components and mass spectrometry (MS) to identify and quantify the individual species.

References

A Technical Guide to the Natural Abundance and Isotopic Analysis of Dodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of dodecane (B42187) (n-C₁₂H₂₆) and the principles and methodologies for the analysis of its stable isotopes, primarily Carbon-13 (¹³C) and Deuterium (²H). As a component of various natural products and petroleum derivatives, understanding the isotopic signature of dodecane is crucial for applications ranging from environmental source tracking to metabolomic studies.

Natural Abundance of Dodecane

The term "natural abundance" when applied to a specific molecule like dodecane refers to its concentration within a given natural source, rather than a universal constant. Dodecane is a straight-chain alkane that is synthesized by various organisms and is a component of fossil fuels. Its concentration is highly variable depending on the origin.

Dodecane is found in the essential oils of numerous plants, where it contributes to the overall scent and chemical profile. It is also a significant component of the paraffin (B1166041) fraction of crude oil and its refined products.

Table 1: Examples of Dodecane Concentration in Various Natural and Commercial Sources

| Source Category | Specific Source | Concentration |

| Petroleum Products | Diesel Fuel | 15,500 µg/g |

| California Phase II Reformulated Gasoline | 136 mg/kg | |

| Plant Essential Oils | Halimodendron halodendron (Flowers) | 15.3% |

| Zingiber officinale (Ginger) | Present | |

| Camellia sinensis (Tea Plant) | Present | |

| Aristolochia triangularis | Present |

Natural Isotopic Abundance of Dodecane

The natural isotopic abundance of dodecane is not a fixed value but varies depending on its biosynthetic or geochemical origin. This variation is a powerful tool for source apportionment and process tracking. The isotopic composition is expressed in delta (δ) notation, representing the deviation in parts per thousand (per mil, ‰) from an international standard.

-

δ¹³C: Measured relative to Vienna Pee Dee Belemnite (VPDB).

-

δ²H: Measured relative to Vienna Standard Mean Ocean Water (VSMOW).

The primary factor influencing the isotopic signature of dodecane in plants is the photosynthetic pathway (C3, C4, or CAM) of the source organism. This leads to distinct ranges of δ¹³C values. Subsequent biosynthetic processes and environmental factors, such as water availability, further influence both δ¹³C and δ²H values.

Table 2: Typical Isotopic Composition Ranges for n-Alkanes (including Dodecane) from Terrestrial Plants

| Plant Type | Photosynthetic Pathway | Typical δ¹³C Range (‰ vs VPDB) | Typical δ²H Range (‰ vs VSMOW) |

| Angiosperms | C3 | -36.1 ± 2.7 | -152 ± 26 |

| Gymnosperms | C3 | -31.6 ± 1.7 | -149 ± 16 |

| Grasses, etc. | C4 | -20.5 ± 2.1 | -171 ± 12 |

Note: These values represent typical ranges for long-chain n-alkanes and can vary based on species, climate, and other environmental factors.[1][2]

Experimental Protocols for Isotopic Analysis

The determination of the natural isotopic abundance of dodecane is achieved through Compound-Specific Isotope Analysis (CSIA). The standard methodology involves Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Sample Preparation and Extraction

-

Source Material Collection: Collect the sample of interest (e.g., plant tissue, essential oil, sediment, petroleum product).

-

Lipid Extraction:

-

For solid samples (plant tissue, sediments), perform a solvent extraction, typically using a Dichloromethane:Methanol (DCM:MeOH) mixture in a Soxhlet extractor.

-

Liquid samples (oils) may be analyzed directly or after a preliminary fractionation step.

-

-

Fractionation:

-

The total lipid extract is often separated into different compound classes.

-

Column chromatography using silica (B1680970) gel is a common method to isolate the aliphatic hydrocarbon fraction, which contains dodecane.

-

The fraction is eluted using a non-polar solvent like hexane.

-

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the n-alkane fraction.

-

Quantification: An internal standard is added, and the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of dodecane and other n-alkanes.

GC-C-IRMS Analysis

-

Instrumentation: A high-resolution gas chromatograph is coupled to an isotope ratio mass spectrometer via a combustion or pyrolysis interface.

-

Gas Chromatography:

-

The extracted alkane fraction is injected into the GC.

-

A non-polar capillary column (e.g., Agilent DB-5ms) is used to separate the individual n-alkanes based on their boiling points.

-

A typical temperature program starts at a low temperature, ramps up to a high temperature, and holds to ensure the elution of all compounds of interest.

-

-

Interface and Conversion:

-

For δ¹³C Analysis: After eluting from the GC column, the sample passes through a combustion reactor (typically a nickel or ceramic tube with a copper oxide catalyst at ~1000°C). Dodecane is quantitatively combusted to CO₂ gas. Water is removed using a Nafion dryer.

-

For δ²H Analysis: The sample passes through a high-temperature pyrolysis reactor (a ceramic tube at ~1425°C). Dodecane is pyrolyzed to H₂ gas.

-

-

Isotope Ratio Mass Spectrometry:

-

The resulting gas (CO₂ or H₂) is introduced into the ion source of the IRMS.

-

The IRMS separates the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).

-

The precise ratios of the heavier to lighter isotopes are measured relative to a reference gas that is introduced in pulses.

-

-

Calibration and Data Reporting:

-

The measured isotope ratios are calibrated against well-characterized laboratory standards (e.g., mixtures of n-alkanes with known isotopic values).

-

These standards are traceable to the primary international reference materials (VPDB for carbon, VSMOW for hydrogen).

-

The final results are reported in delta (δ) notation in per mil (‰).

-

Mandatory Visualizations

Experimental Workflow for CSIA of Dodecane

Caption: Experimental workflow for Compound-Specific Isotope Analysis (CSIA) of dodecane.

Logical Relationship of Isotopic Fractionation

Caption: Factors influencing the final isotopic composition of dodecane in plants.

References

Methodological & Application

Application Notes: Quantitative Analysis of Hydrocarbons Using Dodecane-d26 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This document provides detailed application notes and protocols for the use of Dodecane-d26 as an internal standard for the quantitative analysis of short-chain n-alkanes (specifically n-C10 to n-C13) in complex matrices. This compound is particularly well-suited for this application due to its chemical similarity to the target analytes, ensuring comparable behavior during extraction and chromatographic separation.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. It co-elutes with or elutes close to the analytes of interest. By comparing the peak area of the analyte to the peak area of the internal standard, a relative response factor can be determined. This ratio is then used to calculate the concentration of the analyte in the sample, compensating for potential losses during sample workup or inconsistencies in injection volume. The use of a deuterated standard like this compound minimizes differences in extraction efficiency and chromatographic behavior between the analyte and the standard.[2]

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or equivalent dichloromethane (B109758) (DCM), iso-hexane, methanol (B129727), and water.[2]

-

Standards:

-

n-Alkane standard mix (containing n-C10, n-C11, n-C12, n-C13).

-

This compound (Internal Standard).

-

-

Reagents:

-

Sodium hydroxide (B78521) (for saponification).

-

Anhydrous sodium sulfate (B86663) (for drying).

-

Silica (B1680970) gel (for sample cleanup, if necessary).

-

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., iso-hexane) at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the n-alkane standard mix to achieve concentrations ranging from 0.05 to 10 µg/mL.[2] Spike each calibration standard with the this compound internal standard to a final concentration of 1 µg/mL.

Sample Preparation (Example: Hydrocarbons in a Biological Matrix)

This protocol is adapted from a method for analyzing hydrocarbons in fish tissue.[2]

-

Homogenization: Homogenize the sample to ensure uniformity.

-

Spiking: Weigh approximately 7 g of the homogenized tissue into a round-bottom flask. Spike the sample with a known volume of the this compound internal standard stock solution.

-

Saponification: Add 40 mL of 10% methanolic sodium hydroxide in a 90:10 v/v methanol/water solution. Reflux the mixture to digest the tissue matrix and release the hydrocarbons.

-

Liquid-Liquid Extraction: After cooling, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with iso-hexane to isolate the non-saponifiable fraction containing the hydrocarbons.

-

Washing and Drying: Wash the organic extract with deionized water to remove residual methanol and sodium hydroxide. Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Cleanup (Optional): If the sample contains a high level of interfering compounds, a cleanup step using a silica gel column may be necessary.

Caption: Experimental workflow for hydrocarbon analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 40 °C for 3 min, ramp at 12.5 °C/min to 290 °C, hold for 4 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mode | Selected Ion Monitoring (SIM) |

| This compound Ions | Quantifier: 66.1 m/z; Qualifiers: 50.1, 82.1, 196.3 m/z |

| Analyte Ions | Determined by analyzing individual standards. |

Data Presentation

The following tables summarize the performance characteristics of a GC-MS method using this compound as an internal standard for the quantification of n-alkanes C10-C13.

Table 1: Linearity of Calibration Curves

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (R²) |

| n-C10 | 0.05 - 10.0 | > 0.99 |

| n-C11 | 0.05 - 10.0 | > 0.99 |

| n-C12 | 0.05 - 10.0 | > 0.99 |

| n-C13 | 0.05 - 10.0 | > 0.99 |

Table 2: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| n-C10 | 0.004 | 0.008 |

| n-C11 | 0.004 | 0.009 |

| n-C12 | 0.005 | 0.011 |

| n-C13 | 0.006 | 0.012 |

Table 3: Precision and Accuracy

| Analyte | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |

| n-C12 | 0.5 | < 10 | < 15 | 70 - 120 |

| n-C12 | 8.0 | < 10 | < 15 | 70 - 120 |

Conclusion

This compound serves as an excellent internal standard for the quantitative GC-MS analysis of short-chain n-alkanes. Its use, in conjunction with a validated method, allows for the accurate and precise determination of these analytes in complex matrices. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement robust quantitative methods in their respective fields.

Caption: Principle of internal standard correction.

References

Application Note: Protocol for Preparing Dodecane-d26 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of stock solutions of Dodecane-d26 (Perdeuterated dodecane). This compound is a stable, isotopically labeled analog of dodecane, commonly used as an internal standard or tracer for quantitative analysis in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and a step-by-step methodology for preparing this compound stock solutions.

Physicochemical and Safety Data

This compound is a colorless liquid that is stable under recommended storage conditions.[2] It is a non-polar compound, making it practically insoluble in water but soluble in many organic solvents.[3] Key properties and safety information are summarized below.

Table 1: Properties of this compound

| Property | Value | References |

| Chemical Formula | CD₃(CD₂)₁₀CD₃ | [4] |

| Molecular Weight | 196.50 g/mol | [4] |

| CAS Number | 16416-30-1 | |

| Appearance | Colorless liquid oil | |

| Density | 0.864 g/mL at 25 °C | |

| Melting Point | -9.6 °C | |

| Boiling Point | 215-217 °C | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Solubility | Insoluble in water. Soluble in non-polar solvents (hexane, toluene) and DMSO. | |

| Storage | Pure form: -20°C (3 years). In solvent: -80°C (6 months), -20°C (1 month). |

Safety Precautions:

-